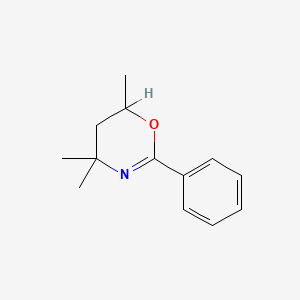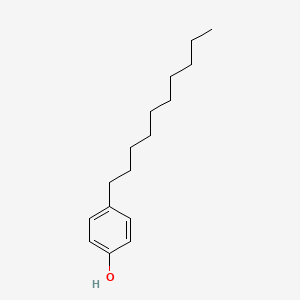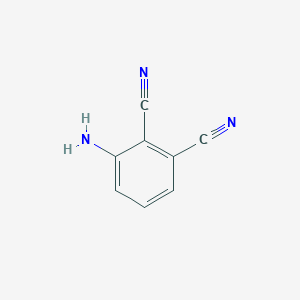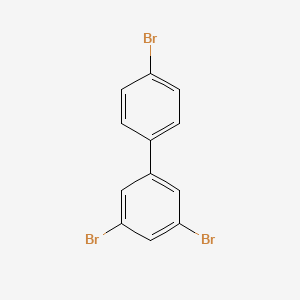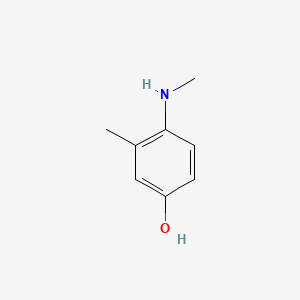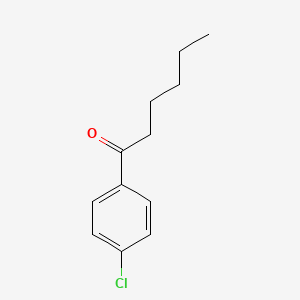
1-(4-Chlorophenyl)hexan-1-one
Descripción general
Descripción
1-(4-Chlorophenyl)hexan-1-one is a compound with the molecular formula C12H15ClO . It has a molecular weight of 210.7 and is typically stored at room temperature .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 210.70 g/mol and a topological polar surface area of 17.1 Ų . The compound has a complexity of 171 .Aplicaciones Científicas De Investigación
Photodegradation Studies
- Photodegradation in Various Media : The photodegradation of compounds related to 1-(4-Chlorophenyl)hexan-1-one, such as 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, has been studied in different media (air, methanol, dioxane, hexane, and water) using a xenon lamp. These studies help understand the environmental fate and breakdown of such compounds (Guoguang, Xiangning, & Xiao-bai, 2001).
Conformational and Spectroscopic Investigations
- Nonlinear Optical Properties : Research on 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, a structurally similar compound, has revealed potential applications in nonlinear optical materials. Density functional theory calculations have been utilized to investigate its electronic properties and interactions (Altürk et al., 2017).
Surfactant Properties and Electrochemical Activity
- Non-Ionic Surfactant Application : 1-(4-Chlorophenyl)-3-dodecanoylthiourea, a compound with a similar chlorophenyl group, has been synthesized and studied for its surfactant properties. It has shown potential in cleaning applications and eco-friendly products due to its critical micelle concentration in different solvents (Ullah et al., 2015).
Liquid Crystalline Material
- Liquid Crystalline Over Large Temperature Range : A study on hexaazatriphenylene-hexacarboxy triimide 1, which includes chlorophenyl groups, demonstrated liquid crystalline properties over a wide temperature range. This suggests potential applications in photoinduced electron-transfer processes (Pieterse et al., 2001).
Photodegradation in Hexane
- Photodegradation by UV Irradiation : Research on the photodegradation of 4-chlorobiphenyl in hexane via UV irradiation provides insights into environmental degradation pathways and reaction kinetics (Qin, Bao, Liu, & Hou, 2006).
Crystal Structure and Optical Applications
- Crystal Structure and Nonlinear Optical Material : The crystal structure of organic nonlinear optical material 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one has been analyzed, indicating its potential in optical applications. The study involved X-ray diffraction and second-harmonic generation efficiency measurements (Crasta et al., 2005).
Antifungal and Antimicrobial Activities
- Potential Antifungal and Antimicrobial Compound : A compoundwith a chlorophenyl group, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, has been synthesized and shown potential as an antifungal and antimicrobial agent. This was established through spectroscopic analysis and quantum chemical calculations, highlighting its relevance in pharmaceutical applications (Eryılmaz et al., 2016).
Bioproduction and Economic Evaluation
- Bioproduction of Chiral Intermediate : The bioreduction of o-chloroacetophenone by Escherichia coli cells to produce (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate in chemotherapy drug synthesis, has been studied. This research includes process intensification and economic evaluation, demonstrating the compound's potential in pharmaceutical manufacturing (Eixelsberger et al., 2013).
Photochromic and Fluorescent Properties
- Optical Memory Applications : The synthesis and study of a new unsymmetrical photochromic diarylethene based on a chlorine atom have been conducted. This compound exhibits significant photochromic properties in solution and film, suggesting its use in polarization holographic optical recording media (Tong, Liu, & Cui, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used in the development of anticonvulsant drugs .
Mode of Action
It’s worth noting that similar compounds have shown protection against seizures induced by maximal electroshock (mes) and subcutaneous metrazol (scm) without neurotoxicity . The MES model shows a compound’s ability to prevent seizure spread when all neuronal circuits in the brain are maximally active .
Biochemical Pathways
It is known that similar compounds have been used in the development of anticonvulsant drugs , which typically work by modulating the activity of ion channels in neurons or by affecting neurotransmitter levels in the brain.
Pharmacokinetics
Physicochemical and pharmacokinetic profiles of similar compounds were predicted by qikprop .
Result of Action
Similar compounds have shown protection against seizures induced by maximal electroshock (mes) and subcutaneous metrazol (scm) without neurotoxicity .
Análisis Bioquímico
Biochemical Properties
1-(4-Chlorophenyl)hexan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and physiological compounds . These interactions often involve the catalytic activity of the enzymes, leading to the formation of metabolites. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific sites on the enzymes.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific sites on enzymes, altering their activity and leading to changes in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound have been associated with liver toxicity and other adverse effects in animal studies . Additionally, there may be threshold effects, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its metabolism into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell. The compound’s metabolism can also affect its biological activity and toxicity, as some metabolites may be more or less active than the parent compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation can influence its activity and effects on cellular function. For example, its distribution within specific tissues or organelles can determine its impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This localization can influence the compound’s effects on cellular metabolism and other biochemical pathways.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUKDZTHYAFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332481 | |
| Record name | 1-(4-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7295-50-3 | |
| Record name | 1-(4-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-CHLOROHEXANOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


